3-(2-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride .
- (6E)-6-{[(2-chlorophenyl)amino]methylidene}cyclohexa-2,4-dien-1-one .
Uniqueness
3-(2-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H12Cl2N4O |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-12-7-5-11(6-8-12)10-20-23-17(24)16-9-15(21-22-16)13-3-1-2-4-14(13)19/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
PPERKLBESQBULF-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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